4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is an organic compound with a complex structure that combines a methoxyphenyl group, a thioether linkage, and a tetrahydrobenzo[d]thiazolyl moiety
Mechanism of Action
Target of Action
The compound “4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” primarily targets two kinases: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
The interaction of “this compound” with its targets CK2 and GSK3β results in the inhibition of these kinases . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN .
Biochemical Pathways
The action of “this compound” affects the PTEN pathway . By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby preserving its tumor suppressor function .
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The molecular and cellular effects of “this compound” involve the preservation of PTEN’s tumor suppressor function . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and deactivation of PTEN, which can contribute to the suppression of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxyphenylthiol with an appropriate alkyl halide under basic conditions.
Construction of the tetrahydrobenzo[d]thiazole ring: This step involves the cyclization of a precursor containing the necessary functional groups, often using a combination of heating and catalytic agents.
Coupling of the two fragments: The final step involves coupling the thioether and tetrahydrobenzo[d]thiazole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxyphenyl)thio)butanoic acid: Similar structure but lacks the tetrahydrobenzo[d]thiazole ring.
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide: Similar structure but lacks the methoxyphenylthio group.
Uniqueness
4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyphenylthio and tetrahydrobenzo[d]thiazole moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-22-13-8-10-14(11-9-13)23-12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCKFTDNCCJGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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